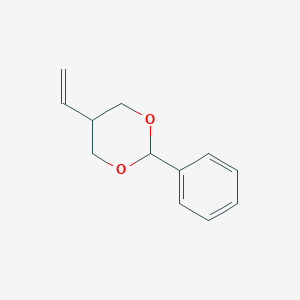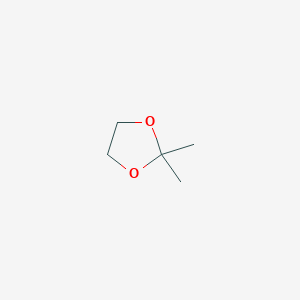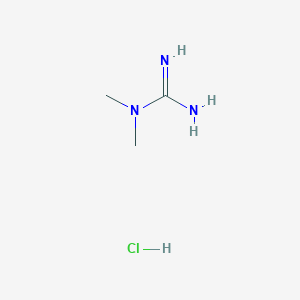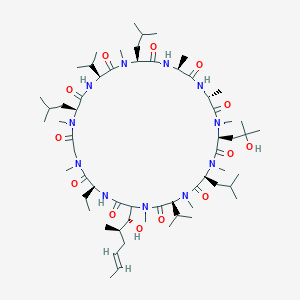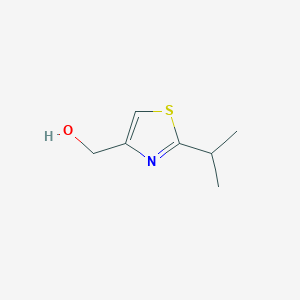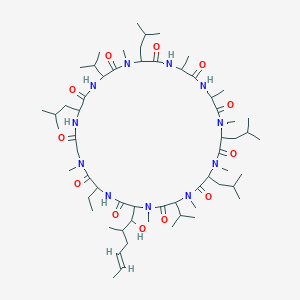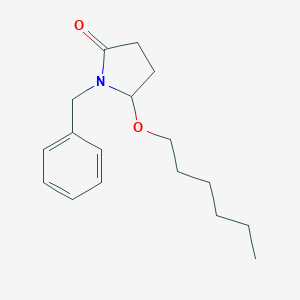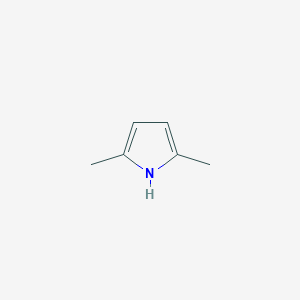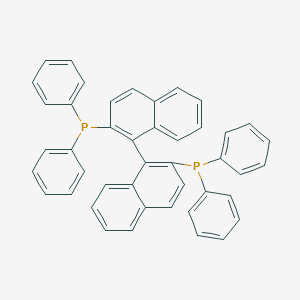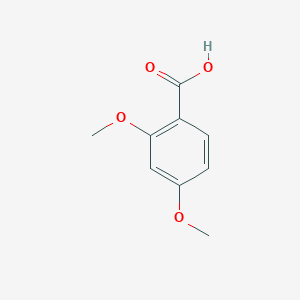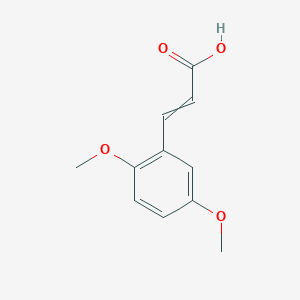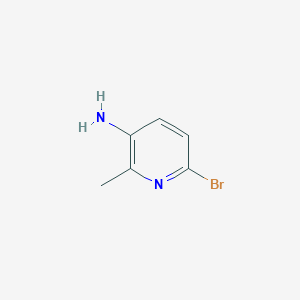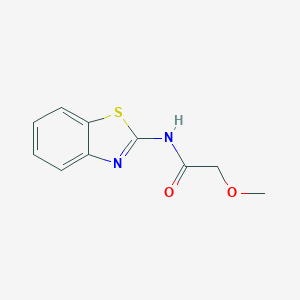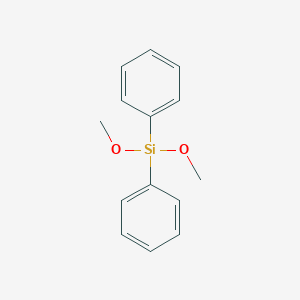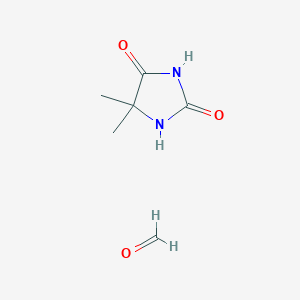
Formaldehyde, polymer with 5,5-dimethyl-2,4-imidazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Formaldehyde, polymer with 5,5-dimethyl-2,4-imidazolidinedione, commonly known as Poly(DMDMH), is a water-soluble polymer that is widely used in various industries, including cosmetics, personal care products, and water treatment. Poly(DMDMH) is a formaldehyde-releasing agent that works as a preservative and antimicrobial agent.
作用机制
Poly(DMDMH) works by releasing formaldehyde, which is a highly effective antimicrobial agent. Formaldehyde works by cross-linking the bacterial proteins, which prevents their growth and replication. Poly(DMDMH) also has excellent preservative properties, which help to prevent the growth of fungi and other microorganisms.
生化和生理效应
Poly(DMDMH) has been shown to be safe for use in various applications. It is non-toxic and does not cause any significant adverse effects on the skin or the environment. However, formaldehyde, which is released by Poly(DMDMH), can cause skin irritation and allergic reactions in some individuals.
实验室实验的优点和局限性
Poly(DMDMH) is a valuable tool for researchers studying microbial growth and contamination. It is a cost-effective and efficient way to prevent bacterial and fungal growth in lab experiments. However, the use of Poly(DMDMH) can also introduce formaldehyde into the experimental environment, which can affect the results of some experiments.
未来方向
The use of Poly(DMDMH) is expected to increase in the future, as more industries recognize its antimicrobial and preservative properties. Future research should focus on developing new synthesis methods to improve the efficiency and cost-effectiveness of Poly(DMDMH) production. Additionally, research should focus on the potential medical applications of Poly(DMDMH), including wound healing and drug delivery. Finally, more research is needed to better understand the environmental impact of Poly(DMDMH) and to develop more sustainable alternatives.
Conclusion:
Poly(DMDMH) is a valuable tool for preventing microbial growth and contamination in various industries. Its synthesis method is relatively simple and cost-effective, making it a popular choice for many applications. Poly(DMDMH) works by releasing formaldehyde, which is a highly effective antimicrobial agent. However, formaldehyde can also cause skin irritation and allergic reactions in some individuals. Future research should focus on developing new synthesis methods, exploring potential medical applications, and developing more sustainable alternatives.
合成方法
Poly(DMDMH) is synthesized by reacting formaldehyde with 5,5-dimethyl-2,4-imidazolidinedione in the presence of a catalyst. The reaction results in the formation of a water-soluble polymer that has excellent antimicrobial and preservative properties. The synthesis method is relatively simple and cost-effective, making Poly(DMDMH) a popular choice in various industries.
科学研究应用
Poly(DMDMH) has been extensively studied for its antimicrobial and preservative properties. It is commonly used in cosmetics, personal care products, and water treatment to prevent microbial growth and contamination. Poly(DMDMH) has also been studied for its potential use in medical applications, including wound healing and drug delivery.
属性
CAS 编号 |
26811-08-5 |
|---|---|
产品名称 |
Formaldehyde, polymer with 5,5-dimethyl-2,4-imidazolidinedione |
分子式 |
C6H10N2O3 |
分子量 |
158.16 g/mol |
IUPAC 名称 |
5,5-dimethylimidazolidine-2,4-dione;formaldehyde |
InChI |
InChI=1S/C5H8N2O2.CH2O/c1-5(2)3(8)6-4(9)7-5;1-2/h1-2H3,(H2,6,7,8,9);1H2 |
InChI 键 |
ZFSGODDPMKJGJV-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)NC(=O)N1)C.C=O |
规范 SMILES |
CC1(C(=O)NC(=O)N1)C.C=O |
其他 CAS 编号 |
26811-08-5 |
同义词 |
dimethylhydantoin-formaldehyde resin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



